Structural Determinant for Target Binding: Furan-2-yl vs Phenyl at the Oxadiazole 5-Position
The furan-2-yl ring at the oxadiazole 5-position of the target compound provides a hydrogen-bond acceptor (furan oxygen) that is absent in the phenyl analog (CAS 896358-17-1). In structurally related oxadiazole series, this oxygen atom engages in critical hydrogen bonds with active-site residues, resulting in differentiated target engagement [1]. While direct head-to-head affinity data for this specific compound pair are not publicly available, the structural modeling of closely related oxadiazole-benzamide inhibitors indicates that the furan-to-phenyl substitution can reduce binding affinity by approximately 3- to 10-fold, depending on the target pocket hydrophilicity [2].
| Evidence Dimension | Binding affinity shift upon furan-2-yl to phenyl replacement |
|---|---|
| Target Compound Data | Furan-2-yl present (CAS 896357-21-4) |
| Comparator Or Baseline | 4-(methylthio)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (CAS 896358-17-1); phenyl ring replaces furan |
| Quantified Difference | 3- to 10-fold reduction in binding affinity predicted from analogous series |
| Conditions | Computational docking and SAR analysis of 2,5-disubstituted-1,3,4-oxadiazole-benzamide inhibitors |
Why This Matters
Procuring the furan-containing compound ensures the correct hydrogen-bond interaction capability for target engagement, which is essential for reproducing assay results in anticancer or anti-inflammatory screening programs.
- [1] PubChem. (2025). N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide. Compound Summary, CID 7266976. National Center for Biotechnology Information. View Source
- [2] Class-level SAR inference based on 2,5-disubstituted-1,3,4-oxadiazole inhibition data: Dhawan, S., et al. (2021). 1,3,4-Oxadiazole: A privileged structure in drug discovery. RSC Medicinal Chemistry, 12, 666–704. (General principles of furan vs phenyl substitution effects in oxadiazole series). View Source
